molecular formula C30H25NO5 B1602603 Fmoc-4-(phenoxy)-L-phenylalanine CAS No. 180414-93-1

Fmoc-4-(phenoxy)-L-phenylalanine

Cat. No.: B1602603
CAS No.: 180414-93-1
M. Wt: 479.5 g/mol
InChI Key: AREGUKFAPOBHGQ-NDEPHWFRSA-N
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Description

Fmoc-4-(phenoxy)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions.

Mechanism of Action

Target of Action

Fmoc-4-(phenoxy)-L-phenylalanine, also known as Fmoc-Tyr(Ph)-OH, is a modified amino acid that is primarily used as a building block in the fabrication of functional materials . The primary targets of this compound are the proteins or peptides that it is incorporated into during synthesis .

Mode of Action

The mode of action of Fmoc-Tyr(Ph)-OH is based on its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . The fluorenyl ring and the methoxycarbonyl group in the Fmoc moiety contribute to the hydrophobic interactions and steric optimization, respectively . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides .

Biochemical Pathways

Fmoc-Tyr(Ph)-OH is involved in the self-assembly of functional molecules, which is a key process in the fabrication of bio-inspired materials . The self-assembly of Fmoc-modified amino acids and short peptides is a kinetically rapid and thermodynamically rigid process . The biochemical pathways affected by this compound are those related to the synthesis and assembly of peptides and proteins .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability when used in the synthesis of bioactive compounds.

Result of Action

The result of the action of Fmoc-Tyr(Ph)-OH is the formation of an entangled network of fibres, which are typically a few tens of nanometres in diameter and can be microns in length . These fibres are the result of the self-assembly of the Fmoc-modified amino acids and short peptides . The packing within these self-assembled fibres is driven by hydrogen bonding and significant packing of the aromatic protecting groups .

Action Environment

The action of Fmoc-Tyr(Ph)-OH is influenced by environmental factors such as pH and temperature . For instance, the type of gel formed by Fmoc-Tyr(Ph)-OH depends on the final pH of the system . Additionally, the compound is stored at temperatures between -15°C and -25°C , suggesting that its stability and efficacy may be affected by temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(phenoxy)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Fmoc-4-(phenoxy)-L-phenylalanine can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.

    Reduction: The compound can be reduced under specific conditions to modify the phenyl and phenoxy groups.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenoxy group, which provides additional sites for chemical modification.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREGUKFAPOBHGQ-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583810
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180414-93-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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